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Compound of Interest

Compound Name: D-Altrose-2-13C

Cat. No.: B15556158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical characteristics
of D-Altrose-2-13C, an isotopically labeled monosaccharide of significant interest in metabolic
research and drug development. While specific experimental data for D-Altrose-2-13C is not
extensively available in public literature, this document synthesizes information from its
unlabeled counterpart, D-Altrose, and established analytical principles for 3C-labeled
carbohydrates to offer a robust framework for its stereochemical analysis.

Introduction to D-Altrose

D-Altrose is an aldohexose, a six-carbon sugar with an aldehyde group. It is an epimer of D-
mannose at the C3 position. The stereochemistry of D-Altrose is defined by the specific spatial
arrangement of its hydroxyl groups. In its cyclic pyranose form, the hydroxyl groups at C2 and
C3 are in a cis orientation, a key feature distinguishing it from more common hexoses like D-
glucose.[1] The IUPAC name for the open-chain form of D-Altrose is (2S,3R,4R,5R)-2,3,4,5,6-
pentahydroxyhexanal.[2] The isotopic substitution of 12C with 13C at the C2 position in D-
Altrose-2-13C provides a powerful tool for tracing its metabolic fate and studying enzyme
mechanisms without altering its fundamental chemical properties.[1]

Physicochemical Properties

The introduction of a 13C isotope at the C2 position results in a slight increase in the molecular
weight of D-Altrose. The properties of D-Altrose are summarized in the table below.
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Property Value Reference
Molecular Formula CeH1206 [2][3]
Molecular Weight (D-Altrose) 180.16 g/mol [2]
Molecular Weight (D-Altrose-2-

150) 181.15 g/mol [1]
Appearance White crystalline solid [1]
Solubility Highly soluble in water [1]

Melting Point 103-105 °C [4]

Specific Rotation [a]D +32.6° (in water, at equilibrium)  [4]

Stereochemical Analysis by Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the stereochemistry of
carbohydrates in solution. The 13C label at the C2 position in D-Altrose-2-13C offers unique
advantages for NMR analysis, including enhanced signal intensity for the C2 carbon and the
ability to perform specific 13C-edited or filtered experiments.

Predicted 'H and **C NMR Spectral Data

While experimentally determined NMR data for D-Altrose-2-13C is not readily available, the
following table presents predicted chemical shifts for the pyranose forms of D-Altrose based on
data for the unlabeled compound and general principles of carbohydrate NMR. The presence
of the 13C label at C2 will introduce one-bond and two-bond *3C-*H and 3C-13C coupling
constants, which are invaluable for structural assignment.

Table 1: Predicted *H and *3C NMR Chemical Shifts (ppm) for D-Altrose in D20
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e a-altropyranose B-altropyranose o/B-altropyranose
(Predicted *H) (Predicted *H) (Predicted **C)
1 ~5.1 (d) ~4.8 (d) ~93
2 ~3.8 ~3.6 ~71
3 ~3.9 ~3.7 ~70
4 ~3.7 ~3.7 ~68
5 ~4.0 ~3.8 ~72
6a ~3.8 ~3.9 ~61
6b ~3.7 ~3.8 ~61

Note: These are approximate values and can vary based on experimental conditions such as
solvent, temperature, and pH. The 13C chemical shift for C2 in D-Altrose-2-13C will be a strong
singlet in a proton-decoupled spectrum.

Experimental Protocol: 2D NMR for Stereochemical
Elucidation

A comprehensive stereochemical analysis of D-Altrose-2-13C can be achieved using a suite of
2D NMR experiments.

Sample Preparation:

e Dissolve 5-10 mg of D-Altrose-2-13C in 0.5 mL of D20 (99.9%).

o Lyophilize the sample and redissolve in D20 to remove exchangeable protons.
» Transfer the final solution to a 5 mm NMR tube.

NMR Experiments:

e 1H NMR: Acquire a standard 1D *H NMR spectrum to observe the overall proton signals and
their multiplicities.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13C NMR: Acquire a proton-decoupled 1D *3C NMR spectrum to identify the chemical shifts of
all carbon atoms. The signal for C2 will be significantly enhanced.

e COSY (Correlation Spectroscopy): This experiment reveals *H-'H spin-spin coupling
networks, allowing for the sequential assignment of protons within the sugar ring.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded *H and 13C nuclei, enabling the unambiguous assignment of each proton to its
corresponding carbon. The enhanced signal of 13C at the C2 position will facilitate the
assignment of the H2 proton.

 HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are two or three bonds apart, providing crucial information
about the connectivity of the sugar ring and the stereochemistry of glycosidic linkages if
present.

o NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space
proximity of protons. For D-Altrose, NOESY can confirm the cis relationship between H1/H2
and H3/H4 in the a-anomer and specific trans-annular proton interactions that define the
chair conformation of the pyranose ring.

Data Analysis: The combination of these 2D NMR experiments will allow for the complete
assignment of all *H and 13C signals and the determination of the relative stereochemistry of all
chiral centers. The magnitudes of the 3J(H,H) coupling constants obtained from the *H NMR or
COSY spectrum can be used to determine the dihedral angles between adjacent protons,
which in turn defines the conformation of the pyranose ring (e.g., 1Ca or #C1 chair).

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule. For D-Altrose-2-13C, MS can confirm the incorporation of the 3C label
and provide structural information through fragmentation analysis.

Expected Fragmentation Pattern

The fragmentation of hexoses in mass spectrometry is complex and can occur through various
pathways, including cleavage of the carbon-carbon bonds within the sugar ring and loss of
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water molecules. In the case of D-Altrose-2-13C, the presence of the 3C label at the C2 position

will result in a +1 Da mass shift for any fragment ion that contains this carbon atom.

Table 2: Predicted Key Fragment lons in the Mass Spectrum of D-Altrose and D-Altrose-2-13C

Fragment Description

Unlabeled D-Altrose (m/z)

D-Altrose-2-'*C (m/z)

[M-H20]+ 162 163
[M-2H20]+ 144 145
[M-3H20]+ 126 127

C1-Cz cleavage fragment Varies Varies (+1)
C2-Cs cleavage fragment Varies Varies (+1)
Cs-Ca cleavage fragment Varies Varies
Ca-Cs cleavage fragment Varies Varies

Experimental Protocol: Mass Spectrometry

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization

(MALDI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended.

Sample Preparation:

» Prepare a dilute solution of D-Altrose-2-13C (e.g., 10 uM) in a suitable solvent system (e.g.,
50:50 acetonitrile:water with 0.1% formic acid for ESI).

Data Acquisition:

o Acquire full scan mass spectra in both positive and negative ion modes to determine the

accurate mass of the molecular ion and confirm the incorporation of the 13C label.

¢ Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce

fragmentation and obtain a characteristic fragmentation pattern.
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Data Analysis: Compare the fragmentation pattern of D-Altrose-2-13C with that of unlabeled D-
Altrose to identify the fragments containing the C2 carbon. This information can be used to
confirm the position of the label and to study the fragmentation pathways of hexoses.

Visualizing the Stereochemical Analysis Workflow

The following diagrams illustrate the logical workflow for the stereochemical analysis of D-
Altrose-2-13C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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